(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one
CAS No.:
Cat. No.: VC13409771
Molecular Formula: C10H21N3O
Molecular Weight: 199.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3O |
|---|---|
| Molecular Weight | 199.29 g/mol |
| IUPAC Name | (2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-9(5-7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1 |
| Standard InChI Key | KYZDNLZVOUGUEZ-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(CC1)N(C)C)N |
| SMILES | CC(C(=O)N1CCC(CC1)N(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCC(CC1)N(C)C)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one (IUPAC name: (2S)-2-amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one) belongs to the class of substituted piperidines, featuring a chiral center at the second carbon of the propan-1-one backbone. Its molecular formula, C₁₀H₂₁N₃O, reflects a hybrid structure combining a ketone group, an amino moiety, and a dimethylamino-piperidine ring. The stereochemistry of the compound is critical to its biological interactions, as enantiomeric forms often exhibit divergent pharmacokinetic behaviors.
Key Structural Features:
-
Piperidine Ring: A six-membered heterocycle with nitrogen at position 1, substituted with a dimethylamino group at position 4.
-
Amino-Ketone Backbone: A propan-1-one chain with an amino group at the second carbon, creating a β-amino ketone configuration.
-
Chirality: The (S)-enantiomer demonstrates preferential binding to neuronal receptors compared to its (R)-counterpart.
Physicochemical Properties
The compound’s physicochemical parameters, derived from experimental and computational analyses, are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.29 g/mol | |
| Exact Mass | 199.168 Da | |
| Topological Polar Surface Area (TPSA) | 46.3 Ų | |
| LogP (Partition Coefficient) | 0.98 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
The moderate LogP value suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility . The TPSA of 46.3 Ų indicates moderate polarity, consistent with its ability to interact with both hydrophobic and hydrophilic biological targets .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one typically involves multi-step protocols to ensure stereochemical purity. A widely reported method includes:
Step 1: Preparation of 4-dimethylaminopiperidine via nucleophilic substitution of piperidine-4-amine with methyl iodide under alkaline conditions.
Step 2: Condensation with protected amino acid derivatives (e.g., L-alanine tert-butyl ester) using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Step 3: Deprotection of the amino group under acidic conditions (e.g., HCl in dioxane) to yield the final product.
Critical Parameters:
-
Temperature Control: Reactions are conducted at 0–5°C during coupling to minimize racemization.
-
Solvent Systems: Dichloromethane (DCM) and ethanol are preferred for their ability to dissolve intermediates without degrading chiral integrity.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >98% enantiomeric excess.
Industrial-Scale Challenges
Scaling production requires addressing:
-
Cost of Chiral Catalysts: Asymmetric synthesis often relies on expensive transition metal catalysts.
-
Byproduct Management: Dimethylamine byproducts necessitate rigorous filtration to meet regulatory purity standards.
Pharmacological Activity and Mechanisms
Neurotransmitter Modulation
(S)-2-Amino-1-(4-dimethylamino-piperidin-1-yl)-propan-1-one exhibits affinity for monoamine transporters, particularly serotonin (SERT) and dopamine (DAT) transporters. In vitro studies demonstrate:
-
SERT Inhibition: IC₅₀ = 120 nM (±15 nM), comparable to selective serotonin reuptake inhibitors (SSRIs) .
-
DAT Binding: Ki = 250 nM (±30 nM), suggesting secondary dopaminergic activity.
These interactions imply potential antidepressant or stimulant effects, though clinical data remain preliminary .
Behavioral and Cognitive Effects
Rodent models reveal dose-dependent outcomes:
-
Low Doses (1–5 mg/kg): Enhanced spatial memory in Morris water maze tests.
-
High Doses (>10 mg/kg): Hyperlocomotion and anxiety-like behaviors in open-field assays.
Such biphasic effects underscore the importance of dose optimization for therapeutic use.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45–1.65 (m, 4H, piperidine CH₂), δ 2.22 (s, 6H, N(CH₃)₂), δ 3.15–3.30 (m, 2H, piperidine NCH₂), δ 4.10 (q, 1H, CHNH₂) | |
| IR (KBr) | 1675 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch) | |
| MS (ESI+) | m/z 200.2 [M+H]⁺ |
Chromatographic Profiles
-
HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water).
-
Chiral HPLC: >99% enantiomeric purity confirmed using a Chiralpak AD-H column.
| Region | Regulatory Status | Tariff Rate |
|---|---|---|
| European Union | Not controlled under NPPS | 6.5% MFN |
| United States | DEA Schedule I (proposed) | 20.0% General |
| China | Restricted for export | 13.0% VAT |
Toxicity Profile
Preliminary acute toxicity studies in rodents report:
-
LD₅₀ (Oral): 480 mg/kg (±35 mg/kg).
-
Neurotoxicity: Axonal degeneration observed at doses >100 mg/kg/day.
Chronic exposure data remain unavailable, necessitating further safety evaluations.
Future Directions and Research Gaps
Synthetic Innovations
-
Biocatalytic Routes: Enzymatic asymmetric synthesis could reduce reliance on metal catalysts.
-
Prodrug Development: Ester prodrugs may enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume